

Spectroscopic Data of Crotonamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Crotonamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **crotonamide** (IUPAC name: (2E)-but-2-enamide, CAS No: 625-37-6). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **crotonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Crotonamide** (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~6.9	dq	~15.0, ~7.0	H-3
~5.8	dq	~15.0, ~1.5	H-2
~5.5-7.5	br s	-	-NH ₂
~1.8	dd	~7.0, ~1.5	-CH ₃

Note: The ¹H NMR data is predicted based on the analysis of similar unsaturated amide structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for **Crotonamide**

Chemical Shift (δ) ppm	Assignment
~168	C=O
~140	C-3
~125	C-2
~18	-CH ₃

Note: ¹³C NMR data is based on typical values for α,β -unsaturated amides.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for **Crotonamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350, ~3180	Strong, Broad	N-H stretch (primary amide)
~1670	Strong	C=O stretch (amide I)
~1630	Medium	C=C stretch
~1410	Medium	N-H bend (amide II)
~970	Strong	=C-H bend (trans)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Crotonamide**

m/z	Relative Intensity (%)	Assignment
85	76.4	[M] ⁺ (Molecular Ion)
69	60.3	[M-NH ₂] ⁺
44	32.5	[CONH ₂] ⁺
41	100.0	[C ₃ H ₅] ⁺
39	52.6	[C ₃ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **crotonamide** (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer is used.
- **¹H NMR Data Acquisition:**

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32
- Relaxation Delay: 1-2 s
- Acquisition Time: 3-4 s
- Spectral Width: 0-10 ppm
- ^{13}C NMR Data Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C)
 - Relaxation Delay: 2-5 s
 - Acquisition Time: 1-2 s
 - Spectral Width: 0-200 ppm
- Data Processing: The Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Approximately 1-2 mg of finely ground **crotonamide** is intimately mixed with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
 - Nujol Mull Method: A small amount of **crotonamide** is ground with a few drops of Nujol (mineral oil) to form a paste. This paste is then spread as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

- Data Acquisition:
 - A background spectrum of the empty sample holder (or salt plates with Nujol for the mull method) is recorded.
 - The sample is placed in the IR beam path, and the spectrum is recorded.
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

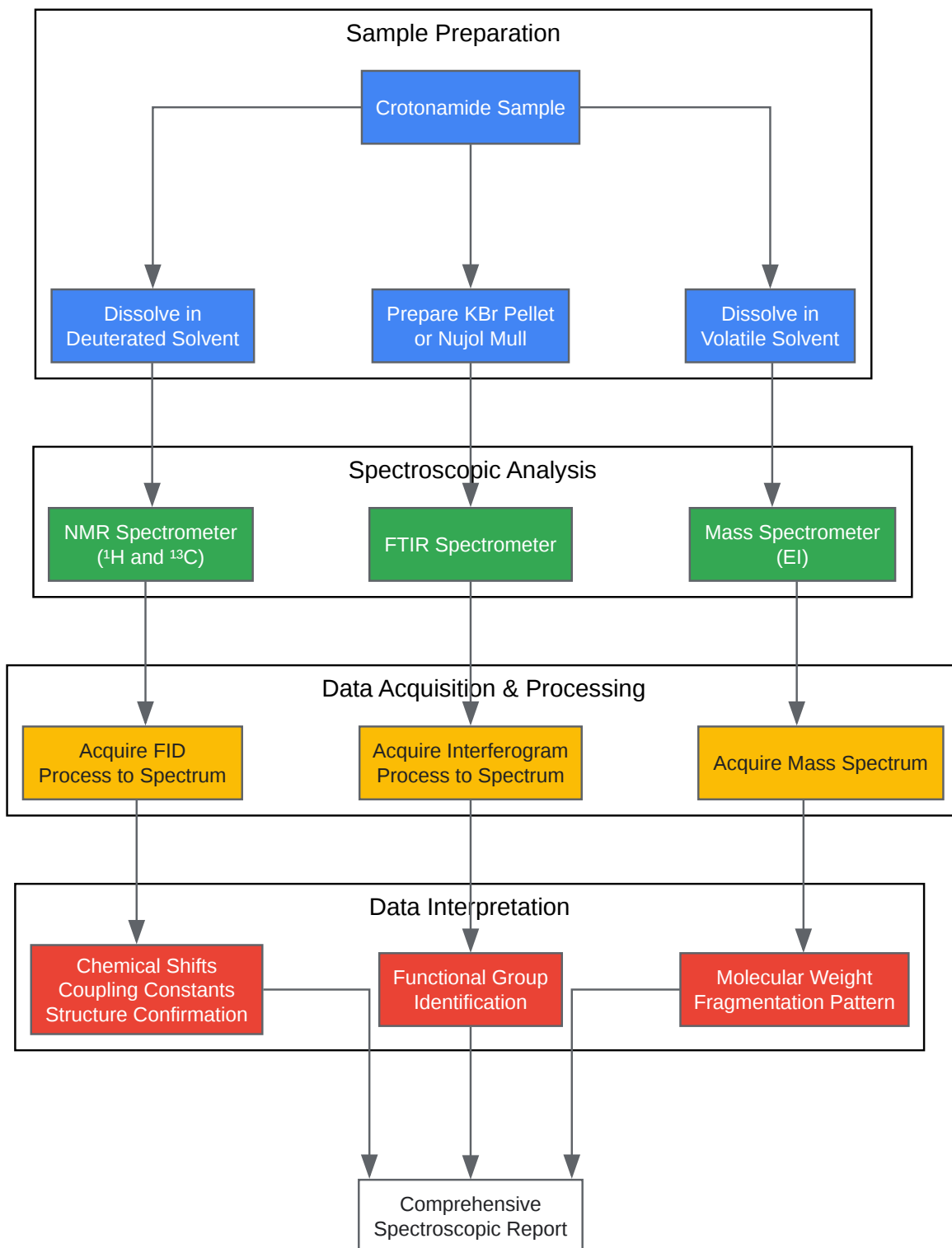
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **crotonamide** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Mass Range: m/z 10-200
 - Inlet System: Direct infusion or via Gas Chromatography (GC) for separation from a mixture.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **crotonamide**.

Spectroscopic Analysis Workflow for Crotonamide

[Click to download full resolution via product page](#)Caption: Workflow for Spectroscopic Analysis of **Crotonamide**.

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